molecular formula C10H12ClNO2 B14343177 1-Chloroethyl methyl(phenyl)carbamate CAS No. 92600-15-2

1-Chloroethyl methyl(phenyl)carbamate

Cat. No.: B14343177
CAS No.: 92600-15-2
M. Wt: 213.66 g/mol
InChI Key: FPFIVHOGUYERDL-UHFFFAOYSA-N
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Description

1-Chloroethyl methyl(phenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl methyl(phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl(phenyl)carbamate with 1-chloroethanol under acidic conditions. The reaction typically proceeds as follows: [ \text{Methyl(phenyl)carbamate} + \text{1-Chloroethanol} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction rate and yield. For example, tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene at elevated temperatures (around 90°C) is a common method .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl methyl(phenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates or reduction to yield amines.

    Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form methyl(phenyl)carbamate and 1-chloroethanol.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products:

  • Substitution reactions yield substituted carbamates.
  • Oxidation reactions produce oxidized carbamates.
  • Reduction reactions yield amines.
  • Hydrolysis results in the formation of methyl(phenyl)carbamate and 1-chloroethanol.

Scientific Research Applications

1-Chloroethyl methyl(phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloroethyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition is often reversible and depends on the specific enzyme and the nature of the carbamate group. The molecular pathways involved include the formation of covalent bonds between the carbamate group and the active site of the enzyme, leading to the inhibition of enzyme activity .

Comparison with Similar Compounds

    Methyl(phenyl)carbamate: Similar structure but lacks the chloroethyl group.

    Ethyl methyl(phenyl)carbamate: Similar structure with an ethyl group instead of a chloroethyl group.

    Phenyl carbamate: Lacks the methyl and chloroethyl groups.

Uniqueness: 1-Chloroethyl methyl(phenyl)carbamate is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential applications. The chloro group enhances the compound’s ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

92600-15-2

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-chloroethyl N-methyl-N-phenylcarbamate

InChI

InChI=1S/C10H12ClNO2/c1-8(11)14-10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

FPFIVHOGUYERDL-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)N(C)C1=CC=CC=C1)Cl

Origin of Product

United States

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